4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a synthetic organic compound characterized by its chromene core structure substituted with chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with a suitable dione in the presence of a base can yield the desired chromene derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,7-dichloro-2- (2-methylprop-1-enyl)-6-nitroquinazoline: Another compound with a similar core structure but different substituents.
4,4′-bibenzo[c]thiophene derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is unique due to its specific substitution pattern and the presence of the chromene core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-3H-chromene-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2O3/c22-15-5-1-12(2-6-15)14-9-18(24)21-17(11-20(25)26-19(21)10-14)13-3-7-16(23)8-4-13/h1-8,14,17H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZZGYPNLVSPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1OC(=O)CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.